2-Propen-1-one, 1,3-di-1H-indol-3-yl-

Description

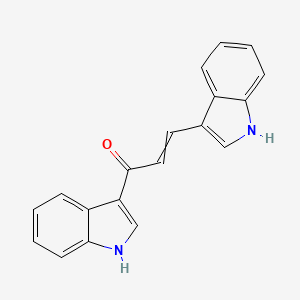

2-Propen-1-one, 1,3-di-1H-indol-3-yl- (CAS: Not explicitly provided in evidence), is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two 1H-indol-3-yl groups. The indole moieties confer unique electronic and steric properties due to their aromaticity, nitrogen heteroatom, and hydrogen-bonding capabilities.

For instance, 1,3-di(1H-indol-3-yl)propanes are synthesized via substitution reactions between indole trimethyl quaternary ammonium salts and esters . Similarly, condensation reactions between indole derivatives and ketones or aldehydes (e.g., 1,3-diphenylpropane-1,3-dione and indoles) are commonly employed for mono-indolyl propenones . Microwave-assisted synthesis, as demonstrated for 1,3-diphenyl-2-propen-1-ones, could also optimize yield and purity for the target compound .

Applications: Indole chalcones are frequently explored as intermediates for bioactive molecules. For example, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a key precursor for osimertinib, a tyrosine kinase inhibitor .

Properties

CAS No. |

169057-11-8 |

|---|---|

Molecular Formula |

C19H14N2O |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

1,3-bis(1H-indol-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C19H14N2O/c22-19(16-12-21-18-8-4-2-6-15(16)18)10-9-13-11-20-17-7-3-1-5-14(13)17/h1-12,20-21H |

InChI Key |

QXTGQLSOKNQOOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chalcone Derivatives

*Estimated based on indole (117.15 g/mol) ×2 + propenone core (54.05 g/mol).

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Br, I) in chalcones like 2j improve activity, whereas methoxy groups reduce potency . The indolyl NH group may mimic hydroxyl substituents in cardamonin, contributing to hydrogen-bond donor capacity.

Table 2: Activity Comparison of Non-Piperazine Chalcones

| Compound | Substituents (Ring A/Ring B) | IC50 (μM) | Notes |

|---|---|---|---|

| Cardamonin | OH (o, p)/Unsubstituted | 4.35 | Highest activity; minimal steric hindrance |

| 2j | Br, OH, I (A)/F (B) | 4.70 | Electronegative substituents enhance activity |

| 2h | Cl, OH, I (A)/OCH3 (B) | 13.82 | Lower electronegativity → higher IC50 |

| 2n | OCH3, OH, I (A)/F (B) | 25.07 | Methoxy reduces potency vs. F |

| 2p | OCH3, OH, I (A)/OCH3 (B) | 70.79 | Dual methoxy → lowest activity |

Inferences for 2-Propen-1-one, 1,3-di-1H-indol-3-yl- :

- However, steric bulk from dual indoles could reduce potency compared to smaller substituents like hydroxyl or fluorine.

- SAR Trends : Electronegative substituents at para positions (e.g., F, Br) correlate with lower IC50 values . The target compound lacks such groups but compensates with indole’s inherent electronic properties.

Implications for Target Compound :

- A two-step condensation approach, as used for mono-indolyl chalcones, could be adapted for the target compound by reacting 1,3-diketones with indole derivatives.

- Microwave-assisted methods may improve reaction efficiency and purity, as seen in diphenyl analogs .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 2-Propen-1-one, 1,3-di-1H-indol-3-yl- derivatives?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions. For instance, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the reaction between indole derivatives and α,β-unsaturated ketones under mild conditions (60°C, 4–6 hours), achieving yields >85% . Key parameters include stoichiometric control of indole moieties and the use of anhydrous solvents to minimize side reactions. Characterization via -NMR and LC-MS is recommended to confirm structural fidelity.

Q. How can researchers optimize spectroscopic characterization for this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The vinylic protons in the α,β-unsaturated ketone moiety resonate at δ 6.8–7.2 ppm (doublets), while indolic NH protons appear at δ 10.5–11.0 ppm (broad singlet). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+ at m/z 349.1542 for CHNO). For crystallographic validation, X-ray diffraction of single crystals grown via slow evaporation in ethanol is advised .

Q. What safety protocols are essential when handling 2-Propen-1-one derivatives?

- Methodological Answer : Adhere to OSHA Hazard Communication Standard (29 CFR 1910). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of aerosols; work in a fume hood with >10 air changes/hour. In case of skin contact, wash immediately with soap and water. Store compounds in airtight containers under inert gas (e.g., N) at –20°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the biological activity of 2-Propen-1-one, 1,3-di-1H-indol-3-yl- analogs?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO, –Br) at the 4-position of the indole ring to enhance antibacterial activity. For example, 3-bromo-substituted derivatives exhibit MIC values of 12.5 µg/mL against Staphylococcus aureus via disruption of cell membrane integrity. Use logP calculations (e.g., using Molinspiration) to correlate hydrophobicity with activity .

Q. What strategies resolve contradictions in reported reaction yields for similar compounds?

- Methodological Answer : Discrepancies often arise from solvent purity or catalyst loading. Replicate experiments using rigorously dried solvents (e.g., molecular sieves in DMF) and standardized p-TSA concentrations (10 mol%). Compare yields via HPLC with internal standards (e.g., anthracene). If yields remain inconsistent, investigate competing pathways like Michael addition byproducts via -NMR .

Q. What mechanistic insights explain the regioselectivity of indole coupling in this compound?

- Methodological Answer : Density Functional Theory (DFT) studies indicate that electrophilic attack occurs preferentially at the C3 position of indole due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 24.7 kcal/mol for C2). Use Fukui function analysis to map nucleophilic sites. Experimental validation via deuterium labeling (e.g., DO quenching) can confirm protonation pathways .

Q. How does the compound’s stability vary under different pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C. Monitor degradation via UV-Vis at λ = 320 nm. The compound is stable at pH 5–7 (t > 30 days) but degrades rapidly in alkaline conditions (pH >10) due to keto-enol tautomerization. Stabilize formulations with citric acid (0.1 M) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against DNA gyrase (PDB: 1KZN) reveals hydrogen bonding with Asp73 and hydrophobic interactions with Val71. MD simulations (GROMACS) over 100 ns can assess binding stability. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.